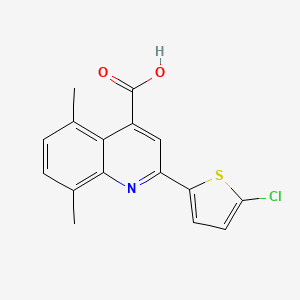
3-(4-Cyanophenyl)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Cyanophenyl)butanoic acid is an organic compound with the molecular formula C11H11NO2 It is characterized by a butanoic acid backbone with a cyanophenyl group attached to the third carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Cyanophenyl)butanoic acid typically involves the reaction of 4-cyanobenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. Another method involves the use of 4-cyanophenylacetic acid as a starting material, which undergoes a series of reactions including bromination and subsequent reaction with a suitable nucleophile .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 3-(4-Cyanophenyl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed:
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted aromatic compounds.
Applications De Recherche Scientifique
3-(4-Cyanophenyl)butanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and in the preparation of various derivatives.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(4-Cyanophenyl)butanoic acid is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or modulation of signaling pathways. Further research is needed to elucidate the exact mechanisms involved .
Comparaison Avec Des Composés Similaires
4-(4-Cyanophenyl)butanoic acid: A closely related compound with similar structural features.
Phenylbutyric acid: Shares the butanoic acid backbone but lacks the cyanophenyl group.
Uniqueness: 3-(4-Cyanophenyl)butanoic acid is unique due to the presence of both the cyanophenyl and butanoic acid functional groups, which confer distinct chemical reactivity and potential biological activity compared to similar compounds.
Propriétés
Formule moléculaire |
C11H11NO2 |
|---|---|
Poids moléculaire |
189.21 g/mol |
Nom IUPAC |
3-(4-cyanophenyl)butanoic acid |
InChI |
InChI=1S/C11H11NO2/c1-8(6-11(13)14)10-4-2-9(7-12)3-5-10/h2-5,8H,6H2,1H3,(H,13,14) |
Clé InChI |
RYRVWISCYXRWFE-UHFFFAOYSA-N |
SMILES canonique |
CC(CC(=O)O)C1=CC=C(C=C1)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,17-dithia-2,8-diazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,11(16)-trien-9-one](/img/structure/B13350738.png)

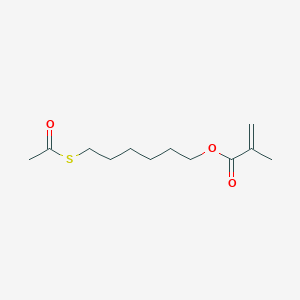
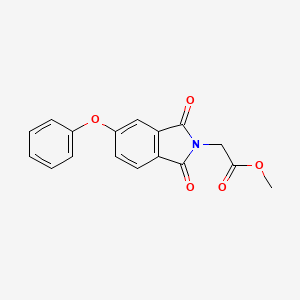
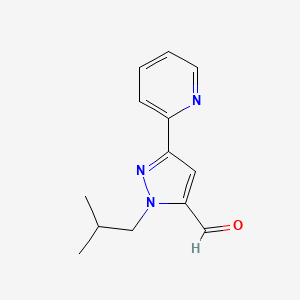
![6-amino-5-(3-methoxyphenyl)-7-(1-methyl-1H-benzimidazol-2-yl)-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile](/img/structure/B13350774.png)
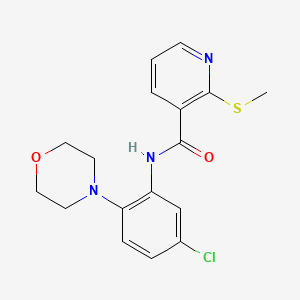
![1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 2-{[(4-methyl-1,3-thiazol-2-yl)sulfanyl]methyl}benzoate](/img/structure/B13350782.png)
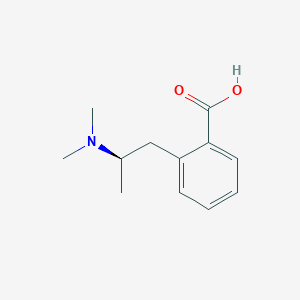
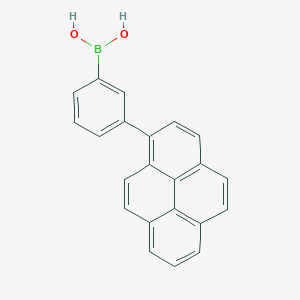
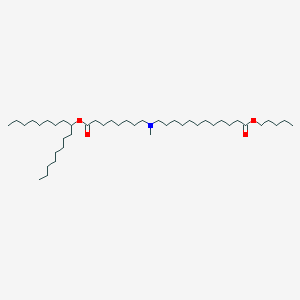
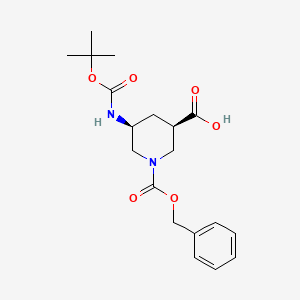
![3-(9-Methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)-3-oxopropanenitrile](/img/structure/B13350811.png)
